

# GNF-8625: A Technical Guide to a Potent Pan-TRK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **GNF-8625**, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. The information presented herein is intended to support research and drug development efforts targeting TRK-driven pathologies.

### **Chemical Structure and Physicochemical Properties**

**GNF-8625** is a novel imidazopyridazine derivative. Its chemical identity and key physicochemical properties are summarized in the table below.



Property	Value	
IUPAC Name	(R)-1-(6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-[2,4'-bipyridin]-2'-yl)piperidin-4-ol	
CAS Number	1196546-33-4	
Chemical Formula	C31H30FN7O	
Molecular Weight	535.63 g/mol	
Exact Mass	535.2496	
Elemental Analysis	C, 69.51%; H, 5.65%; F, 3.55%; N, 18.31%; O, 2.99%	
Appearance	Light yellow to yellow solid	
Storage Conditions	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.	

# **Pharmacological Properties**

**GNF-8625** is a highly potent inhibitor of all three TRK family members (TRKA, TRKB, and TRKC). Its inhibitory activity and cellular effects are detailed in the following table.



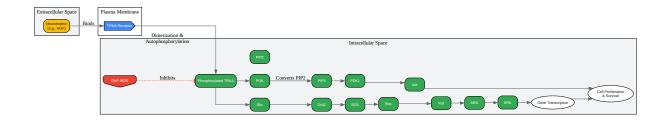
Parameter	Value	Description
Target(s)	TRKA, TRKB, TRKC	A pan-TRK inhibitor.
IC50 (TRKA)	0.8 nM	Half-maximal inhibitory concentration against TRKA kinase activity.
IC50 (TRKB)	22 nM	Half-maximal inhibitory concentration against TRKB kinase activity.
IC50 (TRKC)	5.4 nM	Half-maximal inhibitory concentration against TRKC kinase activity.
Cellular Antiproliferative Activity (KM12 cells)	IC50 = 0.003 μM	Inhibits the proliferation of human KM12 colorectal carcinoma cells, which harbor a TPM3-TRKA gene fusion, as measured by a reduction in cell viability.[1]
Mechanism of Action	ATP-competitive inhibitor	Binds to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and activation of downstream signaling pathways.
Other uses	PROTAC degrader component	Can be combined with thalidomide to form a Proteolysis Targeting Chimera (PROTAC) for the degradation of TRK proteins.[2]

## **Mechanism of Action and Signaling Pathway**

**GNF-8625** exerts its therapeutic effects by inhibiting the constitutively active TRK fusion proteins that are the oncogenic drivers in certain cancers. The binding of **GNF-8625** to the TRK



kinase domain blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways. This inhibition ultimately leads to a reduction in cell proliferation and survival.



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### References

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- To cite this document: BenchChem. [GNF-8625: A Technical Guide to a Potent Pan-TRK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



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